

Potential off-target effects of JND4135

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Compound of Interest		
Compound Name:	JND4135	
Cat. No.:	B15618416	Get Quote

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Initial searches for the compound "JND4135" did not yield any publicly available information. This suggests that the compound in question may be proprietary, in early stages of development, or a potential typographical error. To fulfill the structural and content requirements of your request, this technical support guide has been generated using Dasatinib, a well-characterized multi-kinase inhibitor, as a proxy. The data, protocols, and pathways described herein are specific to Dasatinib and serve as an illustrative example of how such a guide would be constructed.

Technical Support Center: Dasatinib

This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the multi-kinase inhibitor, Dasatinib. It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of Dasatinib?

Dasatinib is a potent, ATP-competitive tyrosine kinase inhibitor.[1] Its primary targets, at nanomolar concentrations, include the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN).[2][3] It also demonstrates significant activity against other kinases such as c-KIT, EPHA2, and PDGFRβ.[2][3][4] Dasatinib is unique in its ability to bind to both

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the active and inactive conformations of the ABL kinase, which contributes to its efficacy against many imatinib-resistant mutations.[1][2][4]

Q2: What are the potential off-target effects of Dasatinib observed in preclinical research?

Due to its multi-kinase inhibitory nature, Dasatinib can engage numerous kinases beyond its primary targets, especially at higher concentrations.[5] This lack of complete specificity can lead to a range of off-target effects that may influence experimental outcomes.[5][6] For example, while inhibition of SRC family kinases is a desired on-target effect in the context of certain leukemias, it could be an unwanted off-target effect in other experimental systems.[5] Phosphoproteomic analyses have shown that at higher concentrations (e.g., 10^{-5} M), Dasatinib can inhibit other kinases like ErbB2 and VEGFR2, which may contribute to some of its biological effects and toxicities.[7]

Q3: What are the most common adverse events associated with Dasatinib in clinical use?

In clinical settings, Dasatinib is associated with a range of adverse events, which are often linked to its on- and off-target kinase inhibition profile.[6] The most frequently reported adverse reactions include:

- Myelosuppression: High rates of grade 3/4 neutropenia, thrombocytopenia, and anemia are observed.[3][8][9]
- Fluid Retention: Pleural effusion is a notable and common serious adverse reaction.[8][10] Other fluid retention events include superficial edema and pericardial effusion.[3]
- Cardiovascular Events: Dasatinib has been associated with cardiac dysfunction, including congestive heart failure and left ventricular dysfunction.[2][3][11] Pulmonary Arterial Hypertension (PAH) is also a recognized risk.[2][3][12]
- Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are common, though typically lowgrade.[9]
- Hemorrhage: Bleeding-related events, from minor bruising to more severe gastrointestinal or CNS hemorrhages, have been reported.[3][8]

Q4: How can I minimize off-target effects in my in vitro experiments?

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Minimizing off-target effects is crucial for ensuring that the observed biological phenomena are attributable to the inhibition of the intended target. Key strategies include:

- Dose-Response Analysis: The most critical step is to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your primary target in your specific experimental system.[5][13] Use the lowest possible concentration that elicits the desired on-target effect.
- Use of Controls: Employing rigorous controls is essential to differentiate on-target from offtarget effects.[5]
 - Structural Analog Control: Use a structurally similar but biologically inactive version of the compound, if available.
 - Alternative Inhibitor Control: Use a structurally different inhibitor that targets the same primary kinase. Consistent results between two distinct inhibitors strengthen the evidence for an on-target effect.
 - Genetic Controls: Whenever possible, use genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the target kinase to validate the inhibitor's phenotype.[5]
- Kinome Profiling: If resources permit, perform a kinome-wide scan to understand the selectivity profile of Dasatinib at the concentrations used in your experiments.[14]

Troubleshooting Guide

Issue: I am observing an unexpected or inconsistent phenotype in my cell-based assays with Dasatinib.

- Possible Cause 1: Off-Target Effects. At the concentration you are using, Dasatinib may be inhibiting additional kinases that are contributing to the observed phenotype. The multi-kinase nature of Dasatinib means it can affect numerous signaling pathways.[5][7]
 - Solution: Perform a dose-response curve to see if the unexpected phenotype is only
 present at higher concentrations. Try to operate within a concentration window that is
 selective for your primary target. Cross-reference your observed phenotype with known



off-target effects of SRC family kinase inhibition or inhibition of other known Dasatinib targets (e.g., c-KIT, PDGFRβ).

- Possible Cause 2: Cellular Health and Cytotoxicity. The observed phenotype may be a general stress or toxicity response rather than a specific signaling outcome, especially in long-term experiments.
 - Solution: Run a standard cytotoxicity assay (e.g., MTS, MTT, or CellTiter-Glo) in parallel with your primary experiment to determine the threshold for toxicity in your specific cell line.[13][15][16] Ensure that the concentrations used in your functional assays are non-toxic.
- Possible Cause 3: Experimental Variability. Inconsistencies can arise from variations in cell density, passage number, or reagent preparation.
 - Solution: Standardize your experimental protocols meticulously. Always use cells within a consistent range of passage numbers and prepare fresh dilutions of Dasatinib from a validated stock solution for each experiment.

Quantitative Data Summary

The following tables provide a summary of Dasatinib's kinase inhibition profile and clinically observed adverse reactions to help quide experimental design and data interpretation.

Table 1: Kinase Inhibition Profile of Dasatinib This table presents dissociation constants (Kd) or IC50 values for a selection of on-target and off-target kinases. Lower values indicate higher potency. Data is compiled from various kinome screening platforms and may vary based on assay conditions.



Target Class	Kinase	Potency (Kd in nM)	Reference
Primary Targets	ABL1	0.3 - 0.8	[17][18]
SRC	<0.5	[17]	
LCK	<1.0	[17]	_
YES	<1.0	[5]	
FYN	<1.0	[5]	-
c-KIT	5	[3]	_
PDGFRβ	28	[5]	_
Key Off-Targets	втк	5	[17]
EPHA2	1.6	[2]	
DDR1	30	[19]	_
p38α (MAPK14)	30 - 100+	[20]	_
VEGFR2 (KDR)	100 - 200+	[7]	

Table 2: Common Adverse Reactions (Grade 3/4) in Adult Patients with Newly Diagnosed Chronic Phase CML Data reflects findings from clinical trials with a minimum follow-up of 5 years.

Adverse Reaction	Frequency (%)	Reference
Neutropenia	29%	[8]
Thrombocytopenia	22%	[8]
Anemia	13%	[8]
Pleural Effusion	5% (Serious)	[8][10]
Hypophosphatemia	7%	[8]
Diarrhea	2%	[8]



Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general framework for determining the IC50 of Dasatinib against a purified kinase.

- Reagent Preparation:
 - Prepare a 2X kinase/buffer solution containing the purified kinase of interest in the appropriate reaction buffer.
 - Prepare a 4X solution of the kinase's substrate and ATP in the reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.
 - Prepare a serial dilution of Dasatinib in DMSO, then dilute further in reaction buffer to create 4X inhibitor solutions.
- Reaction Setup (384-well plate):
 - \circ Add 5 μ L of the 4X inhibitor solution (or vehicle control) to the appropriate wells.
 - Add 10 μL of the 2X kinase/buffer solution to all wells.
 - Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
 - Initiate the kinase reaction by adding 5 μL of the 4X substrate/ATP solution.
- Kinase Reaction and Detection:
 - Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a predetermined time (e.g., 60 minutes).
 - Stop the reaction and deplete the remaining ATP by adding 20 μL of ADP-Glo™ Reagent.
 Incubate for 40 minutes at room temperature.
 - \circ Add 40 μ L of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.



- Read the luminescence on a plate reader.
- Data Analysis:
 - Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
 - Plot the percent inhibition against the log of the Dasatinib concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Cell Viability Assay (MTS-based)

This protocol is used to assess the cytotoxic effects of Dasatinib on a given cell line.[15][21]

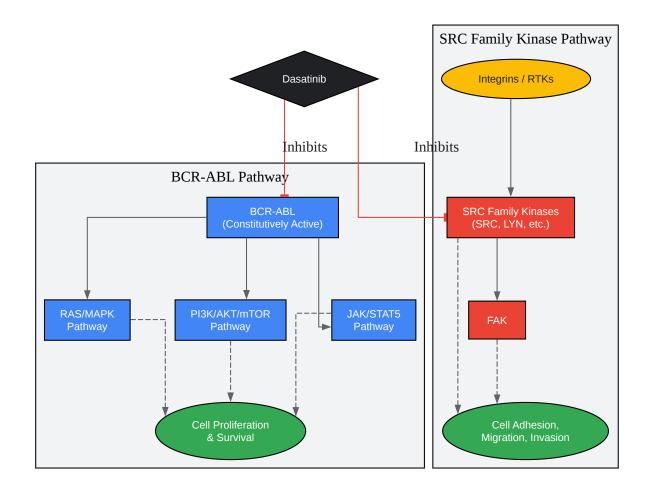
- Cell Seeding:
 - Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
 - Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.
- · Compound Treatment:
 - Prepare a 2X serial dilution of Dasatinib in a complete culture medium.
 - \circ Remove the existing medium from the cells and add 100 μ L of the Dasatinib dilutions or vehicle control (e.g., 0.1% DMSO) to the wells.
- Incubation:
 - Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
- Viability Assessment:
 - Add 20 μL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
 - Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light. The incubation time will depend on the metabolic activity of the cell line.



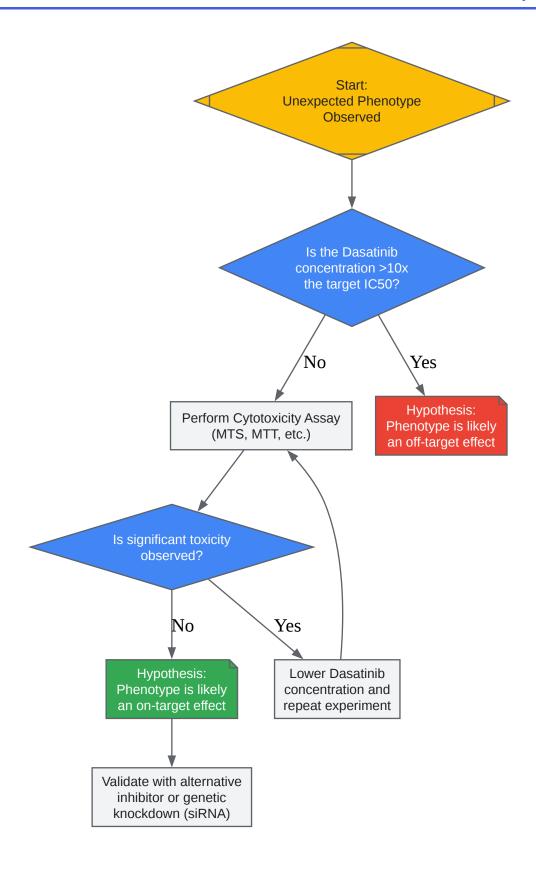
- Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (media-only wells).
 - Normalize the data to the vehicle-treated control wells (representing 100% viability).
 - Plot the percent viability against the log of the Dasatinib concentration to determine the GI50/IC50 for cytotoxicity.

Visualizations

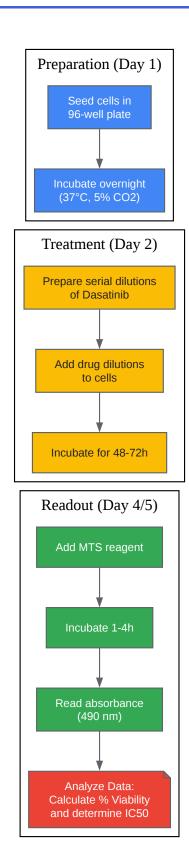












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